rac 1,2-Bis-palmitol-3-chloropropanediol-d5

Description

BenchChem offers high-quality rac 1,2-Bis-palmitol-3-chloropropanediol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac 1,2-Bis-palmitol-3-chloropropanediol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1-chloro-1,1,2,3,3-pentadeuterio-3-formyloxypropan-2-yl) hexadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37ClO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)25-19(16-21)17-24-18-22/h18-19H,2-17H2,1H3/i16D2,17D2,19D |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIJDVVJICNXGY-UOMOFSHISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(COC=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCCCCCCCCCC)OC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is rac 1,2-Bis-palmitol-3-chloropropanediol-d5?

An In-Depth Technical Guide to rac 1,2-Bis-palmitol-3-chloropropanediol-d5: The Gold Standard for 3-MCPD Ester Analysis

Executive Summary

The quantification of food processing contaminants requires methodologies that are not only sensitive but also exceptionally accurate and precise. Fatty acid esters of 3-monochloropropane-1,2-diol (3-MCPD) represent a significant class of such contaminants, commonly formed during the high-temperature refining of edible oils and fats. Their potential health risks necessitate robust analytical methods for monitoring and regulation. This guide provides a comprehensive overview of rac 1,2-Bis-palmitol-3-chloropropanediol-d5, a deuterium-labeled internal standard, and elucidates its critical role in the definitive analysis of 3-MCPD esters. We will explore the foundational principles of isotope dilution mass spectrometry, the physicochemical properties of this standard, and a detailed protocol for its application, providing researchers and analytical scientists with the expertise to implement this gold-standard approach.

Part 1: The Analytical Challenge of 3-MCPD Esters in Foods

3-MCPD esters are process-induced chemical contaminants formed from the reaction between lipids, a chlorine source, and heat.[1][2] They are particularly prevalent in refined vegetable oils, margarines, and a variety of processed foods.[1][3] The toxicological profile of free 3-MCPD has raised health concerns, and evidence suggests that 3-MCPD esters are hydrolyzed to the free form in the human body, leading to similar concerns over exposure.

The analytical challenge in quantifying these esters is multifaceted:

-

Complex Matrix: Edible oils and fat-based foods are incredibly complex matrices that can interfere with analytical signals, causing suppression or enhancement.[4][5]

-

Structural Diversity: 3-MCPD can be esterified with a wide variety of fatty acids at the sn-1 and sn-2 positions, resulting in a large number of different analyte species.

-

Analytical Variability: Sample preparation for these complex matrices often involves multiple steps, including extraction, hydrolysis, and derivatization, each introducing potential for analyte loss and variability.[6][7]

Accurate risk assessment and regulatory compliance depend on overcoming these challenges. This necessitates an analytical approach that can correct for matrix effects and procedural inconsistencies, which is precisely the role fulfilled by a stable isotope-labeled internal standard.

Part 2: The Principle of Isotope Dilution Mass Spectrometry (IDMS)

For achieving the highest levels of accuracy and precision in quantitative analysis, Isotope Dilution Mass Spectrometry (IDMS) is the universally recognized gold standard.[4] The technique's power lies in the use of a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).

A known quantity of the SIL internal standard, in this case, rac 1,2-Bis-palmitol-3-chloropropanediol-d5, is added to a sample at the very beginning of the analytical process.[4] Because the SIL standard is chemically and physically almost identical to the target analyte (the native 3-MCPD esters), it behaves identically during every subsequent step: extraction, cleanup, derivatization, and chromatographic separation.[4][6][8]

The key difference is its mass. The five deuterium atoms make the internal standard 5 Daltons heavier than its native counterpart. A mass spectrometer can easily distinguish between the analyte and the internal standard based on their different mass-to-charge (m/z) ratios.[4] Any analyte loss or signal fluctuation during the procedure will affect both the native analyte and the deuterated standard equally. Therefore, the ratio of their instrument responses remains constant. By measuring this ratio, one can precisely calculate the concentration of the native analyte in the original sample, effectively nullifying variations from sample preparation and matrix effects.[4][9]

Part 3: Physicochemical Profile of rac 1,2-Bis-palmitol-3-chloropropanediol-d5

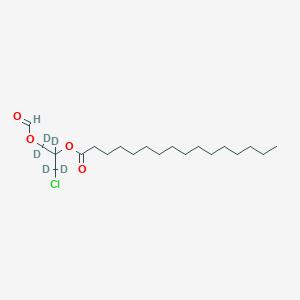

rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is the deuterated analogue of 1,2-dipalmitoyl-3-chloropropanediol, a common 3-MCPD diester found in contaminated oils.[10][11] The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium, providing a distinct mass shift for MS detection without significantly altering its chemical properties.[12][13]

| Property | Value | Source(s) |

| Chemical Name | rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 | [11] |

| Synonyms | 3-MCPD-1,2-dipalmitoyl Ester-d5 | [11][14] |

| CAS Number | 1185057-55-9 | [15][16] |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ | [16][17] |

| Molecular Weight | ~592.39 g/mol | [15][16] |

| Appearance | White to Pale Yellow Solid | [11][18] |

| Melting Point | 62-64 °C | [14][18] |

| Solubility | Chloroform, Dichloromethane | [14][18] |

| Storage | -20°C Freezer, Under Inert Atmosphere | [14][18] |

Part 4: Application in the Analysis of 3-MCPD Esters in Edible Oils

The most established methods for 3-MCPD ester analysis are indirect approaches that measure the total amount of bound 3-MCPD after conversion to its free form.[7][19] The following protocol outlines a validated indirect method using alkaline-catalyzed transesterification followed by GC-MS analysis.

Experimental Protocol: Quantification of 3-MCPD Esters

1. Sample Preparation and Internal Standard Spiking

-

Rationale: This initial step is critical. The internal standard must be added before any extraction or reaction to account for all subsequent procedural variations and potential analyte loss.

-

Procedure:

-

Homogenize the oil or fat sample.

-

Weigh approximately 100 mg of the sample into a screw-cap test tube.

-

Add a precise volume of a known concentration of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 solution (e.g., in toluene).

-

Vortex briefly to ensure thorough mixing.

-

2. Alkaline-Catalyzed Transesterification

-

Rationale: A strong base is used to cleave the fatty acid esters from the glycerol backbone, releasing free 3-MCPD (from the analyte) and 3-MCPD-d5 (from the internal standard). This conversion is essential for subsequent derivatization and GC analysis.

-

Procedure:

-

Add 2 mL of a sodium methoxide solution in methanol (e.g., 0.5 M).

-

Seal the tube tightly and vortex vigorously for 1 minute.

-

Incubate at a controlled temperature (e.g., 40°C) for 30 minutes to ensure complete reaction.

-

3. Neutralization and Extraction

-

Rationale: The reaction is stopped by neutralization. A liquid-liquid extraction is then performed to separate the relatively polar 3-MCPD/3-MCPD-d5 from the nonpolar fatty acid methyl esters (FAMEs) and residual lipids.

-

Procedure:

-

Add an acidic solution (e.g., sulfuric acid in methanol) to neutralize the base.

-

Add 2 mL of a salt solution (e.g., 20% ammonium sulfate) to facilitate phase separation.[3]

-

Add 2 mL of hexane, vortex for 1 minute, and centrifuge to separate the layers.

-

Carefully collect the lower aqueous/methanolic layer containing the 3-MCPD and 3-MCPD-d5. Discard the upper hexane layer containing FAMEs.

-

Repeat the hexane wash to ensure complete removal of lipidic interferences.

-

4. Derivatization with Phenylboronic Acid (PBA)

-

Rationale: Free 3-MCPD is too polar and not volatile enough for direct GC analysis. Derivatization with PBA creates a more volatile and thermally stable cyclic ester, which is ideal for GC-MS.[7][19]

-

Procedure:

5. GC-MS Analysis

-

Rationale: The final extract is injected into the GC-MS. The gas chromatograph separates the PBA derivative from any remaining matrix components, and the mass spectrometer detects and quantifies the characteristic ions of the native analyte and the d5-labeled internal standard.

-

Procedure:

-

Transfer the final hexane layer to a GC vial.

-

Inject 1 µL into the GC-MS system operating in Selected Ion Monitoring (SIM) mode.

-

Monitor characteristic ions for the 3-MCPD-PBA derivative and the 3-MCPD-d5-PBA derivative.

-

Part 5: Data Analysis and Quality Control

The quantification is based on the calibration curve generated from standards containing known concentrations of the native analyte and a constant concentration of the internal standard.

-

Calibration Curve: A series of calibration standards are prepared and subjected to the same procedure as the samples. A curve is generated by plotting the peak area ratio (Analyte Area / Internal Standard Area) against the concentration of the analyte.

-

Sample Quantification: The peak area ratio for the unknown sample is measured. Its concentration is then determined by interpolating this ratio on the calibration curve.[4]

-

Self-Validating System: The use of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 makes the protocol inherently self-validating. A consistent and high recovery of the internal standard across a batch of samples provides confidence that the extraction and analysis were successful. Any significant deviation in the internal standard's response in a particular sample would flag a potential issue with that specific sample (e.g., a matrix effect not fully compensated for or a preparation error), allowing for its re-analysis.

Part 6: Conclusion

rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is an indispensable tool in modern food safety analysis. Its near-identical chemical behavior to native 3-MCPD esters allows it to serve as the ideal internal standard within an isotope dilution mass spectrometry framework.[5][8] By effectively compensating for variations in sample preparation and matrix-induced signal fluctuations, it enables laboratories to achieve the high levels of accuracy, precision, and robustness required for regulatory monitoring and consumer protection. The methodologies described herein, grounded in the principles of IDMS and employing this high-purity deuterated standard, represent the authoritative approach for the reliable quantification of 3-MCPD esters in complex food matrices.

References

- Benchchem. (n.d.). Protocol for Using Deuterated Standards in Mass Spectrometry.

- FEDIOL. (2024, April 10). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination 2024 Revision.

- International Journal of Research and Development in Pharmacy and Life Sciences. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.

- MedchemExpress.com. (n.d.). (Rac)-1,2-Bis-palmitol-3-chloropropanediol-d 5.

- BroadPharm. (n.d.). rac 1,2-Bis-palmitoyl-3-chloropropanediol-D5, 1185057-55-9.

- ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.

- ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis.

- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.

- Wenzl, T., Samaras, V., Giri, A., Buttinger, G., Karasek, L., & Zelinkova, Z. (2015). Development and validation of analytical methods for the analysis of 3-MCPD (both in free and ester form) and glycidyl esters in various food matrices. JRC Publications Repository.

-

MacMahon, S., Begley, T. H., & Diachenko, G. W. (2013). Development of an analytical method for the simultaneous analysis of MCPD esters and glycidyl esters in oil-based foodstuffs. Food Additives & Contaminants: Part A, 30(12), 2081-2092. Retrieved from [Link]

- GL Sciences. (n.d.). Analysis of 3-MCPD Esters in Edible Oils Using Large Volume Injection Coupled to Comprehensive Gas Chromatography.

- Agilent. (2013, October 31). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats.

-

PubChem. (n.d.). rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5. Retrieved from [Link]

- Pharmaffiliates. (n.d.). rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5.

- Santa Cruz Biotechnology. (n.d.). rac 1,2-Bis-palmitol-3-chloropropanediol-d5.

- ChemicalBook. (2026, January 5). rac 1,2-Bis-palmitol-3-chloropropanediol-d5.

- Cambridge Bioscience. (n.d.). (Rac)-1,2-Bis-palmitol-3-chloropropanediol-d5.

- LGC Standards. (n.d.). rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5.

- Cayman Chemical. (n.d.). rac-1,2-bis-Palmitoyl-3-chloropropanediol.

- Clearsynth. (n.d.). D5-rac 1,2-Bis-palmitoyl-3-chloropropanediol.

- Larodan. (n.d.). 1,2-Dipalmitoyl-3-Chloropropanediol-d5.

- Toronto Research Chemicals. (n.d.). rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5.

- ChemicalBook. (2026, January 5). rac 1,2-Bis-palmitol-3-chloropropanediol-d5.

- Velisek, J., Davidek, J., Davidek, T., & Devaud, S. (2004). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179.

-

Ooi, T. L., & Tang, T. K. (2021). A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production. Molecules, 26(16), 4897. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. texilajournal.com [texilajournal.com]

- 7. glsciences.eu [glsciences.eu]

- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. medchemexpress.com [medchemexpress.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 | C35H67ClO4 | CID 45038378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. larodan.com [larodan.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. rac 1,2-Bis-palmitoyl-3-chloropropanediol-D5, 1185057-55-9 | BroadPharm [broadpharm.com]

- 16. (Rac)-1,2-Bis-palmitol-3-chloropropanediol-d5 - MedChem Express [bioscience.co.uk]

- 17. rac 1,2-Bis-palmitol-3-chloropropanediol-d5 | CAS 1185057-55-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 18. rac 1,2-Bis-palmitol-3-chloropropanediol-d5 | 1185057-55-9 [chemicalbook.com]

- 19. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

rac 1,2-Bis-palmitol-3-chloropropanediol-d5 chemical structure and properties

The following technical guide details the chemical structure, properties, and analytical application of rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5 .

High-Purity Internal Standard for 3-MCPD Ester Quantification

Executive Summary

rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5 (commonly abbreviated as PP-3-MCPD-d5 ) is a stable isotope-labeled reference standard used critically in the analysis of food contaminants. It serves as the primary Internal Standard (ISTD) for the quantification of 3-monochloropropane-1,2-diol (3-MCPD) esters in edible oils and fats.

Its specific deuteration on the chloropropanediol backbone allows it to survive the harsh transesterification and hydrolysis steps inherent in official regulatory methods (e.g., AOCS Cd 29c-13), thereby providing robust correction for recovery losses and matrix effects via Isotope Dilution Mass Spectrometry (IDMS).

Nomenclature Note: While occasionally referred to as "rac 1,2-Bis-palmitol...", the chemically accurate IUPAC designation is rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5 , denoting the esterification of palmitic acid to the glycerol backbone.

Chemical Profile & Physical Properties[1][2]

Structural Identity

The molecule consists of a glycerol backbone deuterated at five positions (propane-d5), esterified at the sn-1 and sn-2 positions with palmitic acid (C16:0), and chlorinated at the sn-3 position.[1]

-

Chemical Name: rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5[2][1][3][4][5][6][7][8][9][10]

-

Molecular Formula:

[4][5][7] -

Molecular Weight: 592.39 g/mol (Labeled) vs. 587.36 g/mol (Unlabeled)

Physicochemical Data Table

| Property | Value | Context |

| Appearance | White to pale yellow waxy solid | Typical of long-chain fatty acid esters. |

| Melting Point | 62 – 64 °C | Requires gentle heating for stock solution prep. |

| Solubility | Dichloromethane, Toluene, THF, Ethyl Acetate | Insoluble in water. Use non-polar solvents for stock. |

| Purity Grade | >98% (Isotopic Purity ≥99 atom % D) | Critical for MS spectral clarity (minimizing M+0 interference). |

| Stability | Hygroscopic; store at -20°C under inert gas | Esters are prone to hydrolysis if exposed to moisture/heat. |

Analytical Application: The Role of IDMS

In the analysis of 3-MCPD esters, the indirect method is the regulatory standard (AOCS Cd 29c-13, ISO 18363-1). This method involves cleaving the esters to release free 3-MCPD, which is then derivatized and measured.[11][12][13]

Why the "d5" Location Matters

The deuterium label in this compound is located on the chloropropanediol backbone , not the fatty acid chains.

-

Survival of Hydrolysis: When the sample is treated with sodium methoxide (transesterification), the palmitic acid chains are cleaved off.

-

Tracking Recovery: The resulting free 3-MCPD-d5 remains intact. Because it behaves chemically identically to the native 3-MCPD released from the sample, it perfectly tracks extraction efficiency, cleavage completeness, and derivatization yield.

Experimental Protocol: Indirect Determination (AOCS Cd 29c-13 Adaptation)

Objective: Quantify total 3-MCPD esters in refined palm oil using PP-3-MCPD-d5 as the internal standard.

Reagents & Stock Preparation

-

ISTD Stock Solution (1 mg/mL): Dissolve 10 mg of rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5 in 10 mL of Toluene. Store at -20°C.

-

Working Solution (10 µg/mL): Dilute Stock 1:100 in Toluene.

-

Derivatization Agent: 20% Phenylboronic Acid (PBA) in Acetone.

Step-by-Step Workflow

Step 1: Sample Spiking (The Critical Control Point)

-

Weigh 100 mg of homogenized oil sample into a glass tube.

-

Add 50 µL of ISTD Working Solution (500 ng of PP-3-MCPD-d5).

-

Note: Spiking before any reaction ensures the ISTD experiences the exact same matrix conditions as the analyte.

Step 2: Alkaline Transesterification

-

Add 600 µL of tetrahydrofuran (THF) to solubilize the fat.

-

Add 1.2 mL of sodium methoxide in methanol (0.5 M). Shake vigorously.

-

Incubate at 40°C for 10 minutes.

-

Mechanism:[3] This cleaves the palmitoyl esters, releasing free 3-MCPD (from sample) and free 3-MCPD-d5 (from ISTD).

Step 3: Neutralization & Salting Out

-

Stop reaction with 3 mL of acidified NaCl solution (200g/L NaCl in 5% acetic acid).

-

Add 2 mL n-Heptane to remove fatty acid methyl esters (FAMEs). Vortex and centrifuge.[13]

-

Discard the upper organic layer (contains FAMEs). Retain the aqueous bottom layer (contains free 3-MCPD/d5).

Step 4: Extraction & Derivatization

-

Extract the aqueous phase with 2 mL ethyl acetate/diethyl ether. Transfer organic phase to a new vial.

-

Evaporate to dryness under nitrogen stream.

-

Add 100 µL Phenylboronic Acid (PBA) solution. Incubate at 90°C for 20 mins.

-

Chemistry: 3-MCPD reacts with PBA to form a cyclic boronate derivative (4-chloromethyl-2-phenyl-1,3,2-dioxaborolane), which is volatile and GC-amenable.

Step 5: GC-MS Analysis

-

Inject 1 µL into GC-MS (SIM Mode).

Visualization of Workflow

Figure 1: Analytical workflow for the indirect determination of 3-MCPD esters using the d5-labeled internal standard.

Data Interpretation & Quantification

Mass Spectrometry Parameters (EI Source)

The phenylboronic acid derivatives of 3-MCPD and 3-MCPD-d5 are analyzed in Selected Ion Monitoring (SIM) mode.

| Analyte | Target Ion (Quant) | Qualifier Ions | Retention Time Shift |

| Native 3-MCPD | m/z 196 | m/z 147, 198 | Reference (RT) |

| ISTD (3-MCPD-d5) | m/z 201 | m/z 150, 203 | ~0.02 min earlier (Isotope effect) |

Calculation (Isotope Dilution)

Concentration (

-

RF (Response Factor): Typically close to 1.0 but must be verified via a calibration curve mixing native and d5 standards.

-

Linearity: The method typically demonstrates linearity from 0.1 mg/kg to 10 mg/kg.

Safety & Handling

-

Hazards: 3-MCPD esters are suspected genotoxic carcinogens. The labeled standard should be treated with the same precautions as the native toxin.

-

PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during stock preparation and derivatization.

-

Waste: Chlorinated solvent waste stream.

References

-

American Oil Chemists' Society (AOCS). (2013). Official Method Cd 29c-13: Determination of Glycidyl Fatty Acid Esters and 3-MCPD Esters in Edible Oils. AOCS.[10][13]

-

European Food Safety Authority (EFSA). (2016). Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food. EFSA Journal.

-

SGS Germany. (2024). 3-MCPD and Glycidyl Esters Analysis: Technical Brief. SGS.

-

Sigma-Aldrich. (2024). Product Specification: RAC 1,2-BIS-PALMITOYL-3-CHLOROPROPANEDIOL-D5.[2][1][3][4][5][6][7][8][9][10] Merck KGaA.

Sources

- 1. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 | C35H67ClO4 | CID 45038378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rac 1,2-Bis-palmitol-3-chloropropanediol-d5 | CAS 1185057-55-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. (Rac)-1,2-Bis-palmitol-3-chloropropanediol-d5 - MedChem Express [bioscience.co.uk]

- 6. rac 1,2-Bis-palmitoyl-3-chloropropanediol-D5, 1185057-55-9 | BroadPharm [broadpharm.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 [lgcstandards.com]

- 10. shimadzu.com [shimadzu.com]

- 11. agilent.com [agilent.com]

- 12. glsciences.eu [glsciences.eu]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Synthesis & Application of Deuterated 3-MCPD Esters

Executive Summary & Strategic Rationale

3-Monochloropropane-1,2-diol (3-MCPD) esters are process-induced contaminants formed during the high-temperature refining of edible oils.[1][2][3] Due to their potential genotoxicity and carcinogenicity, regulatory bodies (EFSA, JECFA) have established strict maximum tolerable daily intakes (TDI).

Accurate quantification of these esters in complex lipid matrices is achieved exclusively via Stable Isotope Dilution Assays (SIDA) . The synthesis of high-purity deuterated internal standards—specifically 1,2-bis-palmitoyl-3-chloropropanediol-

This guide details the synthesis, purification, and validation of these standards, focusing on the suppression of acyl migration , the primary failure mode in 3-MCPD ester chemistry.

Retrosynthetic Analysis & Isotopic Strategy

The target molecule is a 1,2-diester of 3-MCPD-

-

Why Backbone Labeling? Labeling the fatty acid chain allows for "scrambling" if the ester hydrolyzes and re-esterifies with native fatty acids in the matrix. Backbone labeling (

-glycerol core) remains distinct even if the fatty acids are exchanged, ensuring the internal standard tracks the analyte through extraction and derivatization.

Structural Target

-

Core: 3-chloro-1,2-propanediol-

(Commercial starting material). -

Ligands: Palmitoyl chloride or Oleoyl chloride.

-

Critical Challenge: Regio-isomerization. The 1,2-diester can rearrange to the 1,3-isomer via a cyclic acyloxonium intermediate if exposed to heat or Lewis acids.

Core Synthetic Methodology: Chemical Route

Method: Nucleophilic Acyl Substitution via Acid Chlorides

Objective: Synthesis of 1,2-dipalmitoyl-3-chloropropanediol-

This protocol uses a base-catalyzed acylation. The choice of base and temperature is calibrated to scavenge HCl immediately, preventing acid-catalyzed migration.

Reagents

-

Substrate: 3-MCPD-

(98 atom% D). -

Acylating Agent: Palmitoyl chloride (2.2 equivalents).

-

Catalyst/Base: Pyridine (Dry) and 4-Dimethylaminopyridine (DMAP - catalytic amount).

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol

-

Setup: Flame-dry a 50 mL two-neck round-bottom flask under Argon atmosphere.

-

Solvation: Dissolve 3-MCPD-

(100 mg, 0.86 mmol) in 10 mL anhydrous DCM. Add Pyridine (2.5 eq) and DMAP (0.1 eq). -

Cooling: Submerge the flask in an ice/salt bath to reach 0°C .

-

Causality: Low temperature is non-negotiable. Higher temperatures (>25°C) promote the formation of the thermodynamic 1,3-isomer product if any hydrolysis occurs.

-

-

Addition: Add Palmitoyl chloride (2.2 eq) dropwise over 20 minutes.

-

Observation: A white precipitate (Pyridinium hydrochloride) will form.

-

-

Reaction: Allow the mixture to warm to room temperature naturally and stir for 12 hours.

-

Quenching: Add 5 mL of cold saturated NaHCO

solution. Stir vigorously for 10 minutes to hydrolyze excess acid chloride. -

Extraction: Wash the organic layer with 1M HCl (cold, rapid wash to remove pyridine), followed by brine. Dry over anhydrous Na

SO

Alternative Methodology: Enzymatic Route ("Green" Synthesis)

Method: Lipase-Mediated Esterification Objective: High regioselectivity under neutral conditions.

Enzymes like Candida antarctica Lipase B (CAL-B) are highly effective for acylating glycerol backbones without triggering chemical migration.

Protocol

-

System: Mix 3-MCPD-

and Palmitic acid (free acid, 2.5 eq) in hexane. -

Catalyst: Add immobilized CAL-B (Novozym 435, 10% w/w relative to substrate).

-

Water Control: Add activated 4Å Molecular Sieves.

-

Causality: Lipase reactions are reversible. Removing water shifts the equilibrium toward ester synthesis (Le Chatelier's principle).

-

-

Incubation: Shake at 40°C for 24 hours.

-

Workup: Filter off the enzyme and molecular sieves. Evaporate solvent.[4][5][6]

-

Benefit: This crude product often requires less purification than the chemical route as no salts or pyridine are used.

-

Mechanism of Failure: Acyl Migration

Understanding acyl migration is vital for storage and handling. In the presence of heat or acid, the 1,2-diester forms a five-membered ring intermediate (acyloxonium ion), allowing the chloride to shift or the fatty acid to migrate.

Visualization: Acyl Migration Pathway

The following diagram illustrates the instability mechanism that researchers must avoid during synthesis and storage.

Figure 1: Mechanism of Acyl Migration. The formation of the cyclic acyloxonium ion allows the fatty acid to shift positions, compromising the isomeric purity of the standard.

Purification & Characterization

Purification Strategy

Challenge: Silica gel is slightly acidic, which can catalyze the migration described above during column chromatography. Solution: Use Neutralized Silica Gel .

-

Pre-wash silica with 1% Triethylamine in Hexane.

-

Elute with Hexane:Ethyl Acetate (gradient 95:5 to 80:20).

Analytical Validation (QC)

Data must be summarized to prove the standard is fit for purpose (SIDA).

| Analytical Test | Method | Acceptance Criteria | Purpose |

| Isotopic Purity | HR-MS (TOF) | Prevents overlap with native analyte signals. | |

| Chemical Purity | > 98% | Ensures accurate gravimetric preparation. | |

| Regio-Purity | No split peaks at sn-1/sn-2 | Confirms 1,2-diester vs 1,3-diester ratio. | |

| Water Content | Karl Fischer | < 0.1% | Prevents hydrolysis during storage. |

NMR Diagnostic Signals (CDCl )

-

sn-2 Methine (

-O-COR): -

sn-1/3 Methylene (

-Cl): -

Note: In the

analog, these signals will be silent or appear as weak broad couplings due to C-D bonding, which is why

Application in AOCS Official Methods

These synthesized standards are mandatory for the following regulatory methods:

-

AOCS Cd 29a-13: Acid transesterification.

-

AOCS Cd 29b-13: Alkaline transesterification (3-in-1 method).

-

AOCS Cd 29c-13: Differential measurement (GC-MS).

Workflow Integration: The deuterated standard is spiked into the oil sample before any extraction or derivatization. This allows the standard to correct for:

-

Incomplete transesterification.

-

Losses during Liquid-Liquid Extraction (LLE).

-

Matrix suppression in the MS source.

Figure 2: Integration of synthesized standards into the AOCS analytical workflow.

References

-

AOCS Official Method Cd 29c-13. (2013). Fatty-acid-bound 3-chloropropane-1,2,diol (3-MCPD) and 2,3-epoxi-propane-1-ol (glycidol) determination in oils and fats by GC/MS (Differential measurement). American Oil Chemists' Society.[5]

-

Destaillats, F., et al. (2012).[7] Formation mechanisms of monochloropropanediol (MCPD) fatty acid esters in refined oils. Food Additives & Contaminants: Part A, 29(1), 29-37.

-

Seefelder, W., et al. (2008). Structural requirements for the formation of 3-MCPD esters in refined oils. European Journal of Lipid Science and Technology, 110(7), 583-591.

-

Bornscheuer, U. T. (1995). Lipase-catalyzed syntheses of monoacylglycerols. Enzyme and Microbial Technology, 17(7), 578-615.

-

European Food Safety Authority (EFSA). (2016).[7][8] Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food.[1][7][9][10] EFSA Journal, 14(5), 4426.

Sources

- 1. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 2. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

- 3. researchgate.net [researchgate.net]

- 4. Direct Determination of MCPD Fatty Acid Esters and Glycidyl Fatty Acid Esters in Vegetable Oils by LC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nqacdublin.com [nqacdublin.com]

- 6. glsciences.eu [glsciences.eu]

- 7. A summary of 2-, 3-MCPD esters and glycidyl ester occurrence during frying and baking processes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. Determination of glycidyl esters and 3-MCPD esters in edible oils by sample pretreatment with the combination of lipase hydrolysis and modified QuEChERS for GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. books.rsc.org [books.rsc.org]

The Imperative of Isotopic Labeling in Lipidomics

An In-Depth Technical Guide to Isotopic Labeling in Lipid Analysis

For researchers, scientists, and drug development professionals venturing into the intricate world of lipidomics, isotopic labeling stands out as an indispensable tool. This guide provides a comprehensive exploration of the core principles, methodologies, and applications of isotopic labeling in lipid analysis, moving beyond a simple recitation of protocols to explain the "why" behind experimental choices.

The immense structural diversity of lipids presents a significant analytical challenge. Many lipid species are isomeric or isobaric, making their distinction by mass spectrometry (MS) alone a formidable task. Isotopic labeling overcomes this hurdle by introducing stable, non-radioactive isotopes such as carbon-13 (¹³C), deuterium (²H or D), and nitrogen-15 (¹⁵N) into lipid molecules. This incorporation results in a predictable mass shift, effectively "tagging" lipids of interest for unambiguous identification and quantification.[1][2][3][4]

The primary advantage of this approach lies in its ability to facilitate precise quantification through isotope dilution. By adding a known quantity of an isotopically labeled internal standard that is chemically identical to the target analyte, researchers can normalize for variations in sample preparation and MS analysis. This makes isotope dilution the gold standard for accurate and precise quantitative lipidomics.[5][6]

Strategic Implementation of Isotopic Labeling

The selection of a labeling strategy is contingent upon the specific research question. The main approaches include metabolic labeling, chemical labeling, and the use of isotopically labeled internal standards.

Metabolic Labeling: Illuminating Lipid Dynamics

Metabolic labeling involves the introduction of isotopically labeled precursors into living systems, which are then integrated into newly synthesized lipids via endogenous metabolic pathways.[1][7] This technique is invaluable for investigating lipid metabolism, turnover, and flux.[1][][9][10]

Key Metabolic Labeling Techniques:

-

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): While primarily a proteomics technique, SILAC can be adapted for lipidomics by utilizing labeled amino acids that are precursors to lipid head groups.[]

-

Labeled Precursors: The use of ¹³C-labeled glucose, fatty acids, or glycerol allows for the tracing of carbon atoms through various lipid synthesis and modification pathways.[11][12]

-

Heavy Water (D₂O) Labeling: Culturing cells in a D₂O-enriched medium leads to the incorporation of deuterium into the C-H bonds of newly synthesized lipids, offering a global perspective on lipid synthesis.[12]

Experimental Protocol: A Step-by-Step Workflow for ¹³C-Glucose Labeling to Analyze Fatty Acid Synthesis

-

Cell Culture Preparation: Plate cells and allow them to adhere and grow to the desired confluency.

-

Introduction of Labeled Medium: Replace the standard culture medium with a medium containing ¹³C-labeled glucose.

-

Incubation Period: Incubate the cells for a predetermined time to allow for the incorporation of the labeled glucose into newly synthesized lipids.

-

Cell Harvesting and Quenching: Harvest the cells and immediately quench metabolic activity to preserve the lipid profile at that time point.

-

Lipid Extraction: Perform a comprehensive lipid extraction using established methods like the Bligh-Dyer or Folch procedures.[13][14]

-

Sample Preparation for Analysis: Dry the lipid extract under a stream of nitrogen and reconstitute it in a solvent compatible with the analytical platform.

-

Mass Spectrometry Analysis: Analyze the sample using high-resolution mass spectrometry to separate and detect the labeled and unlabeled lipid species.[1][2][3][4]

-

Data Analysis: Process the data to identify the isotopologues and calculate the isotopic enrichment, which is then used to determine the rates of lipid synthesis and flux through metabolic pathways.[1][10]

Rationale for Experimental Choices: The duration of incubation with the labeled precursor is a critical variable. Shorter incubation times are suitable for measuring initial synthesis rates, while longer periods are necessary for studying lipid turnover. The choice of precursor is equally important, as it determines which metabolic pathways will be interrogated.

The Role of Isotopically Labeled Internal Standards in Quantitative Accuracy

The use of synthetic, isotopically labeled lipids as internal standards is a cornerstone of quantitative lipidomics.[5][11] These standards are chemically identical to their endogenous counterparts but are distinguished by their higher mass.

The Self-Validating Nature of Isotope Dilution:

-

Spike-in: A precise amount of the heavy-labeled internal standard is introduced into the sample at the initial stage of preparation.

-

Co-processing: The internal standard and the endogenous analyte undergo identical extraction, purification, and analysis procedures.

-

Ratio Determination: The mass spectrometer measures the signal intensity ratio of the endogenous (light) lipid to the isotopically labeled (heavy) internal standard.

-

Precise Quantification: As both the analyte and the standard are subject to the same experimental variations, their signal ratio provides an accurate measure of the endogenous analyte's initial concentration.[13][15][16]

This methodology constitutes a self-validating system, as the internal standard inherently controls for procedural inconsistencies.

Table 1: Commonly Utilized Isotopes in Lipid Internal Standards

| Isotope | Mass Increase (Da) per Atom | Typical Labeled Precursors |

| Carbon-13 (¹³C) | ~1.00335 | ¹³C-Glycerol, ¹³C-Fatty Acids |

| Deuterium (²H or D) | ~1.00628 | D-Choline, D-Glycerol |

| Nitrogen-15 (¹⁵N) | ~0.99703 | ¹⁵N-Serine, ¹⁵N-Ethanolamine |

Mass Spectrometry: The Analytical Engine for Isotopic Labeling

High-resolution mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the primary analytical technique for isotopically labeled lipids.[1][2][3][4] Instruments like Orbitrap and time-of-flight (TOF) analyzers are capable of resolving the minute mass differences between isotopologues.

Interpreting the Data:

-

Full Scan Analysis: In a full scan, the unlabeled lipid appears as a cluster of peaks representing its natural isotopic distribution, while the labeled lipid appears as a distinct cluster shifted by the mass of the incorporated isotopes.

-

Tandem Mass Spectrometry (MS/MS): MS/MS is employed to confirm the lipid's identity and pinpoint the location of the isotopic label within the molecule.

Advanced Applications and Future Directions

Isotopic labeling is propelling innovation in several areas of lipid research:

-

Lipid Fluxomics: By integrating metabolic labeling with computational modeling, it is now possible to quantify the rates of metabolic reactions within lipid pathways, offering a dynamic perspective on cellular responses.[10][17][18]

-

Drug Development: This technique is instrumental in tracing the metabolism of lipid-based drugs and elucidating their impact on lipid metabolism.[19][20][21]

-

Spatial Lipidomics: The combination of isotopic labeling with mass spectrometry imaging techniques enables the visualization of lipid synthesis and distribution within tissues.

Conclusion

Isotopic labeling is a powerful and versatile technique that is fundamental to modern lipidomics. Its capacity for precise quantification and for tracing the dynamic aspects of lipid metabolism provides profound insights into the multifaceted roles of lipids in health and disease. As analytical technologies continue to evolve, the applications of isotopic labeling in lipid analysis are set to expand, paving the way for new scientific discoveries.[1][4]

References

-

Treibl, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151. [Link]

-

Treibl, A., et al. (2018). Analytical considerations of stable isotope labelling in lipidomics. Biomolecules, 8(4). [Link]

-

Kim, J. K., & Park, K. S. (2016). Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology. Diabetes & Metabolism Journal, 40(1), 1–9. [Link]

-

Li, Y., et al. (2024). Modeling lipid homeostasis using stable isotope tracing and flux analysis. Nature Metabolism. [Link]

-

Treibl, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151. [Link]

-

Treibl, A. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Journal of Glycomics & Lipidomics, 8(4). [Link]

-

Jackson, K. G., & Lovegrove, J. A. (2015). Tracing lipid metabolism: the value of stable isotopes. Journal of Endocrinology, 226(2), G1-G3. [Link]

-

Hellerstein, M. K. (2022). Measurement of lipid flux to advance translational research: evolution of classic methods to the future of precision health. Journal of Lipid Research, 63(10), 100277. [Link]

-

Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(27), 3464-3473. [Link]

-

Li, Y., et al. (2024). Modeling compound lipid homeostasis using stable isotope tracing. bioRxiv. [Link]

-

Chen, Y.-J., et al. (2018). Stable Isotope-Labeled Lipidomics to Unravel the Heterogeneous Development Lipotoxicity. International Journal of Molecular Sciences, 19(11), 3484. [Link]

-

Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipi. Analytical Methods. [Link]

-

Metabolic Solutions. (2024). Introduction to Stable Isotope Labeling and How It Supports Drug Development for Rare Diseases. [Link]

-

Postle, A. D. (2009). New directions: lipidomics and stable isotope labelling. The Biochemist, 31(5), 30-33. [Link]

-

Jackson, K. G., & Lovegrove, J. A. (2015). HORMONE MEASUREMENT GUIDELINES: Tracing lipid metabolism: the value of stable isotopes. Endocrine Connections, 4(4), G1-G3. [Link]

-

Treibl, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151. [Link]

-

Jaber, M. A., et al. (2023). Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(27), 3464–3473. [Link]

-

Hart, M. J., et al. (2011). Cellular Lipid Extraction for Targeted Stable Isotope Dilution Liquid Chromatography-Mass Spectrometry Analysis. Journal of Visualized Experiments, (57), 3378. [Link]

-

Li, M., & Yang, K. (2020). Analytical challenges of shotgun lipidomics at different resolution of measurements. TrAC Trends in Analytical Chemistry, 127, 115894. [Link]

-

Yang, K., & Han, X. (2016). Tutorial on Lipidomics. Analytical Chemistry, 88(19), 9572–9580. [Link]

-

Yin, Y., et al. (2024). 13C-Isotope Tracing Structural Lipidomics for Resolving Phospholipid Metabolism Dynamics in Human Breast Cancer Cells. Analytical Chemistry. [Link]

-

Metware Biotechnology. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. [Link]

-

CAMECA. (2021, December 13). NanoSIMS - Using isotopic tracers in lipid studies - Webinar [Video]. YouTube. [Link]

-

Post, D. M., & Rinchard, J. (2019). Lipid Extraction Techniques for Stable Isotope Analysis and Ecological Assays. In Methods in Molecular Biology (Vol. 1979, pp. 249-258). Humana Press. [Link]

-

Ionescu, A., et al. (2024). Protocol for stable isotopic tracing to assess cellular lipogenic activity in induced neural stem cells. STAR Protocols, 5(1), 102809. [Link]

-

Florida International University. (2023). Quantification of Complex Lipidomic Samples Using Stable Isotope Labeling. [Link]

-

Gracia-Lor, E., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism, 13(9), 1242–1257. [Link]

-

Gracia-Lor, E., et al. (2012). Isotopic Labeling of Metabolites in Drug Discovery Applications. Current Drug Metabolism, 13(9), 1242-1257. [Link]

Sources

- 1. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]

- 3. researchgate.net [researchgate.net]

- 4. longdom.org [longdom.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 7. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. login.medscape.com [login.medscape.com]

- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. iris.unina.it [iris.unina.it]

- 14. Lipid Extraction Techniques for Stable Isotope Analysis and Ecological Assays | Springer Nature Experiments [experiments.springernature.com]

- 15. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]

- 17. Modeling compound lipid homeostasis using stable isotope tracing | bioRxiv [biorxiv.org]

- 18. isotope.com [isotope.com]

- 19. metsol.com [metsol.com]

- 20. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

Technical Guide: Physical and Chemical Properties of Deuterated Chloropropanediol Esters

This technical guide provides a comprehensive analysis of deuterated chloropropanediol esters, specifically focusing on their role as internal standards in the quantification of process-induced contaminants (3-MCPD and 2-MCPD esters) in lipid matrices.[1]

Executive Summary

Deuterated chloropropanediol esters (e.g., 1,2-dipalmitoyl-3-chloropropanediol-d5 ) serve as the "gold standard" internal references for the quantification of 3-MCPD esters in edible oils and pharmaceutical lipid excipients.[1][2] Their physicochemical behavior—mimicking the analyte of interest while providing a distinct mass spectral signature—allows for the correction of matrix effects, incomplete hydrolysis, and derivatization variability. This guide details their properties, stability profiles, and application in AOCS/ISO official methods.

Part 1: Chemical Identity and Structural Logic[2]

The core utility of these compounds lies in the placement of the deuterium labels. Unlike fatty acid-labeled standards, backbone-labeled standards retain their isotopic signature after the hydrolysis step required in analytical workflows.[1][2]

Structural Configuration

The most common internal standard is the d5-labeled diester .[1][2]

-

Compound Name: rac-1,2-Bis-palmitoyl-3-chloropropanediol-d5[1][2][3][4]

-

Label Position: The five deuterium atoms are located on the propane backbone (

), replacing the non-exchangeable protons. This ensures that when the fatty acid esters are cleaved during analysis, the resulting free 3-MCPD-d5 retains the mass shift.[1]

Chemical Structure Diagram (Text Representation)

Part 2: Physical Properties[1][2]

The physical properties of deuterated esters closely mirror their non-deuterated analogs, ensuring they co-extract and co-partition during sample preparation.

Table 1: Physicochemical Specification of 3-MCPD-d5 Dipalmitate[1][2]

| Property | Value / Characteristic | Relevance to Analysis |

| Molecular Formula | Mass shift of +5 Da vs. native ( | |

| Molecular Weight | 592.39 g/mol | Precursor ion selection in LC-MS; calculation of stoichiometry.[1][2] |

| Melting Point | 62–64 °C | Solid at room temp; requires heating for dissolution in oil matrices.[2] |

| Solubility | Soluble in Toluene, Hexane, Ethyl Acetate, THF . Insoluble in water. | Compatible with non-polar solvents used in oil extraction (AOCS Cd 29c-13).[1] |

| Physical Form | White to off-white waxy solid | Must be weighed precisely or purchased as certified solution.[1][2] |

| Isotopic Purity | Typically ≥ 98% D | High purity prevents "crosstalk" (M+0 signal) that would bias native quantification.[1][2] |

Part 3: Chemical Properties and Stability[4]

Hydrolysis Kinetics (The Critical Mechanism)

In "indirect" analytical methods (GC-MS), the ester must be cleaved to release the free diol.

-

Acidic Transesterification (AOCS Cd 29a-13): Slow process (16 hours).[1][2] The deuterated ester hydrolyzes at the same rate as the native contaminant, correcting for incomplete reaction yields.

-

Alkaline Transesterification (AOCS Cd 29c-13): Fast process (minutes).[1][2] The d5-ester is sensitive to harsh alkaline conditions.[1] If the reaction time is exceeded, the released 3-MCPD-d5 can degrade or convert to glycidol-d5, leading to signal loss.[1]

Transesterification & Derivatization

Upon cleavage, the ester yields 3-MCPD-d5 (free diol).[1][2] This intermediate is polar and volatile. To be analyzed by GC-MS, it must be derivatized, typically with Phenylboronic Acid (PBA) .[1]

-

Reaction: 3-MCPD-d5 + PBA

3-MCPD-d5-phenylboronate + -

Stability: The boronate derivative is non-polar and stable in organic solvents (Isooctane/Hexane) for GC injection.

Part 4: Analytical Application (Mass Spectrometry)

The quantification relies on Isotope Dilution Mass Spectrometry (IDMS) . The deuterated standard corrects for signal suppression/enhancement in the ion source.

Fragmentation Pattern (EI Source, 70 eV)

In Gas Chromatography-Mass Spectrometry (GC-MS), the PBA derivatives fragment predictably.[1]

| Analyte | Target Ion (Quantification) | Qualifier Ions | Origin of Fragment |

| Native 3-MCPD-PBA | m/z 196 | m/z 147, 91 | Molecular ion ( |

| Deuterated 3-MCPD-d5-PBA | m/z 201 | m/z 150, 93 | Shifted by +5 Da ( |

The "Assay A / Assay B" Logic

Using AOCS Cd 29c-13, the internal standard plays a dual role in differentiating 3-MCPD from Glycidol (which can convert to 3-MCPD).

-

Assay A (NaCl added): Converts Glycidol

3-MCPD. Result = Total (3-MCPD + Glycidol).[1] -

Calculation: Glycidol = (Assay A - Assay B) * Transformation Factor.[1][8]

-

Role of IS: The d5-ester is added to both assays. It corrects for the specific extraction efficiency of each distinct chemical environment.

Part 5: Experimental Protocol (AOCS Cd 29c-13 Modified)

Objective: Quantify 3-MCPD esters using d5-ester internal standard via differential alkaline transesterification.

Reagents

-

Internal Standard Solution: 1,2-dipalmitoyl-3-chloropropanediol-d5 (10 µg/mL in Toluene).

-

Derivatizing Agent: Phenylboronic Acid (saturated in diethyl ether/hexane).[2]

Step-by-Step Workflow

-

Spiking: Weigh 100 mg of oil sample into a vial. Add 50 µL of d5-ester Internal Standard .[1][2]

-

Solubilization: Dissolve in 0.5 mL t-Butyl Methyl Ether (tBME).

-

Transesterification (Hydrolysis):

-

Add 0.2 mL NaOCH3 (Sodium Methoxide) in methanol.

-

Critical Control: Incubate exactly 4-5 minutes at room temperature. (Over-incubation degrades the IS).

-

-

Quenching & Extraction:

-

Add 0.6 mL Acidic NaBr solution to stop the reaction and salt out the organic phase.

-

Add 0.6 mL Isohexane (organic extraction solvent).

-

Vortex and centrifuge; discard the upper organic layer (removes fatty acid methyl esters).

-

-

Derivatization:

-

To the remaining aqueous phase, add 0.2 mL Phenylboronic Acid solution.

-

Vortex vigorously for 1 min. (Derivatization occurs at the interface).

-

-

Final Extraction:

-

Extract the formed PBA-derivatives into 0.6 mL Isohexane.

-

Transfer supernatant to GC vial for analysis.[1]

-

Part 6: Visualization of Analytical Logic

The following diagram illustrates the differential workflow where the deuterated standard tracks the analyte through the "Difference Method" (Assay A vs. Assay B).

Caption: Workflow for differential quantification of 3-MCPD and Glycidol esters using d5-deuterated internal standards to correct for hydrolysis efficiency and matrix effects.

References

-

AOCS Official Method Cd 29c-13. (2013).[1][2] 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by GC/MS (Difference Method).[1][2] American Oil Chemists' Society.[1] [Link][2]

-

MacMahon, S., et al. (2013).[9] Analysis of 3-MCPD and Glycidyl Esters in Edible Oils and Fats.[8][10][11] Journal of Agricultural and Food Chemistry. [Link]

-

Restek Corporation. (2021). Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters.[Link]

-

European Food Safety Authority (EFSA). (2016). Risks for human health related to the presence of 3- and 2-monochloropropanediol (MCPD), and their fatty acid esters, and glycidyl fatty acid esters in food.[10][12][Link][2]

Sources

- 1. 1,2-Dipalmitoyl-3-Chloropropanediol-d5 | CymitQuimica [cymitquimica.com]

- 2. 3-Chloropropane-1,2-diol-d5 Dipalmitate - CAS - 1185057-55-9 | Axios Research [axios-research.com]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. rac 1,2-Bis-palmitoyl-3-chloropropanediol-D5, 1185057-55-9 | BroadPharm [broadpharm.com]

- 5. larodan.com [larodan.com]

- 6. esslabshop.com [esslabshop.com]

- 7. restek.com [restek.com]

- 8. shimadzu.com [shimadzu.com]

- 9. agilent.com [agilent.com]

- 10. merieuxnutrisciences.com [merieuxnutrisciences.com]

- 11. bcp-instruments.com [bcp-instruments.com]

- 12. "Determination of Glycidyl Esters and 3-MCPD Esters by GC-MS" by Hsin-Ya Tsai, Jhih-Ning Hsu et al. [jfda-online.com]

Introduction to 3-MCPD and Glycidyl Esters in Food Safety: A Technical Guide

Executive Summary

3-Monochloropropane-1,2-diol (3-MCPD) esters and Glycidyl Esters (GE) represent a critical class of process-induced contaminants (PICs) in refined vegetable oils.[1][2][3][4] For researchers and drug development professionals, these compounds are significant not merely as regulatory compliance targets, but as case studies in toxicokinetics and metabolic activation .

While the esters themselves are relatively biologically inert, they act as "Trojan horses," surviving gastric passage to be hydrolyzed by lipases in the intestine, releasing free 3-MCPD (a nephrotoxin) and Glycidol (a genotoxic carcinogen). This guide synthesizes the formation mechanisms, toxicological fate, and validated analytical protocols required to manage these contaminants.[5]

Part 1: Chemical Identity & Formation Mechanisms

The Precursor-Heat Nexus

Unlike environmental contaminants, 3-MCPD and GE are synthesized de novo during the refining of edible oils, specifically during the deodorization step where temperatures exceed 200°C.

-

3-MCPD Esters: Formation requires three components: lipids (acyl donor), a chlorine source (organochlorines or inorganic chloride from soil/fertilizers), and heat/acid.[4] The reaction proceeds via the protonation of the ester group, facilitating nucleophilic attack by chloride ions.

-

Glycidyl Esters (GE): Formation is driven primarily by heat (>230°C) and the presence of Diacylglycerols (DAGs).[4] The mechanism involves an intramolecular rearrangement where a DAG forms a cyclic acyloxonium ion, which then eliminates a fatty acid to form the epoxide ring of the glycidyl ester.

Visualization: Formation Pathways

The following diagram illustrates the divergent pathways for 3-MCPD and GE formation from a common Triglyceride (TAG) origin.

Figure 1: Divergent formation pathways of 3-MCPD esters (via chlorination) and Glycidyl Esters (via thermal rearrangement) during oil refining.

Part 2: Toxicology & Metabolic Fate

For drug developers, the pharmacokinetics of these esters are the primary concern. The esterified forms are highly lipophilic, facilitating efficient absorption into the lymphatic system.

The "Trojan Horse" Mechanism

The toxicity of these compounds is realized only after metabolic activation.

-

Ingestion: Bound esters (biologically inactive) are ingested via refined oils.

-

Hydrolysis: Pancreatic lipases (e.g., carboxyl ester lipase) hydrolyze the ester bonds in the duodenum.

-

Release:

-

3-MCPD Esters

Free 3-MCPD (Nephrotoxin). -

Glycidyl Esters

Free Glycidol (Genotoxic Carcinogen).[6]

-

Toxicological Profile Comparison[7][8]

| Feature | 3-MCPD (Free Form) | Glycidol (Free Form) |

| IARC Classification | Group 2B (Possible Human Carcinogen) | Group 2A (Probable Human Carcinogen) |

| Primary Target Organ | Kidney (Renal tubular hyperplasia) | Multi-organ (Genotoxic) |

| Tolerable Daily Intake | 2.0 µg/kg bw/day (EFSA, 2018/2024) | None (ALARA Principle applies) |

| MoA | Non-genotoxic threshold mechanism | Genotoxic Mode of Action (DNA adducts) |

Part 3: Analytical Methodologies (Self-Validating Protocol)

The industry standard for quantification is AOCS Official Method Cd 29c-13 . This is a "Differential Method" that relies on the chemical conversion of Glycidol to 3-MCPD to calculate the GE content indirectly.

Why this Protocol? (Causality)

Direct analysis of intact esters is chemically difficult due to the hundreds of possible fatty acid combinations. Instead, we cleave the esters and derivatize the free backbone.

-

Assay A (Total): Uses NaCl during quenching. The Cl- ions react with free Glycidol to convert it into 3-MCPD.[7] Result = Native 3-MCPD + Converted Glycidol.

-

Assay B (3-MCPD Only): Uses a chloride-free salt (e.g., NaBr or Ammonium Sulphate).[7] Glycidol is not converted to 3-MCPD. Result = Native 3-MCPD only.

-

Calculation: GE = (Assay A - Assay B)

Stoichiometric Factor.

Step-by-Step Workflow (AOCS Cd 29c-13)

-

Sample Weighing: Weigh 100 mg of oil into two separate tubes (Tube A and Tube B). Add internal standard (3-MCPD-d5) to both.

-

Transesterification: Add NaOCH3 (Sodium Methoxide) in methanol. Incubate to cleave fatty acids.

-

Checkpoint: Ensure complete lipid breakdown; solution should become clear/single phase.

-

-

Quenching (The Critical Step):

-

Extraction: Extract the free diols using ethyl acetate/diethyl ether. Discard the lipid layer.

-

Derivatization: React the aqueous extract with Phenylboronic Acid (PBA) .

-

Quantification: Analyze via GC-MS (SIM mode).

Visualization: Differential Analysis Logic

Figure 2: The logic of AOCS Cd 29c-13. Differential quenching allows the mathematical isolation of Glycidyl Esters.

Part 4: Mitigation Strategies

Mitigation must address the root causes identified in Section 1.

| Strategy Phase | Action Item | Mechanism of Action |

| Feedstock (Agricultural) | Wash palm fruit bunches | Removes inorganic chloride (precursor) before processing. |

| Refining (Process) | Dual-Temperature Deodorization | Uses a short heat spike for sterilization but keeps the bulk residence time at <230°C to prevent GE formation. |

| Refining (Chemical) | Acid Washing | Removal of DAGs (precursors) or pH modification to prevent chlorination. |

| Post-Refining | Enzymatic Treatment | Application of specific lipases (e.g., C. rugosa) to selectively hydrolyze formed esters, followed by washing. |

References

-

European Food Safety Authority (EFSA). (2018).[13][14] Update of the risk assessment on 3-monochloropropane-1,2-diol and its fatty acid esters. EFSA Journal.[15] [Link]

-

American Oil Chemists' Society (AOCS). (2013).[16] Official Method Cd 29c-13: Fatty-acid-bound 3-chloropropane-1,2,diol (3-MCPD) and 2,3-epoxi-propane-1-ol (glycidol) determination in oils and fats by GC/MS (Differential Measurement). [Link][2][7][16]

-

International Agency for Research on Cancer (IARC). (2000). Monographs on the Evaluation of Carcinogenic Risks to Humans: Glycidol. Vol 77. [Link]

-

Codex Alimentarius. (2019). Code of Practice for the Reduction of 3-Monochloropropane-1,2-diol Esters (3-MCPDEs) and Glycidyl Esters (GEs) in Refined Oils and Food Products Made with Refined Oils. CXC 79-2019. [Link]

-

Federal Institute for Risk Assessment (BfR). (2020). 3-MCPD and glycidyl fatty acid esters in food. [Link][2][3][6][7][8][9][14][17]

Sources

- 1. lawdata.com.tw [lawdata.com.tw]

- 2. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 3. fedepalma.org [fedepalma.org]

- 4. fao.org [fao.org]

- 5. ftb.com.hr [ftb.com.hr]

- 6. mdpi.com [mdpi.com]

- 7. 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by GC/MS (Difference Method) [library.aocs.org]

- 8. researchgate.net [researchgate.net]

- 9. Orally administered glycidol and its fatty acid esters as well as 3-MCPD fatty acid esters are metabolized to 3-MCPD in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. clariant.com [clariant.com]

- 11. keypublishing.org [keypublishing.org]

- 12. efsa.europa.eu [efsa.europa.eu]

- 13. Exposure to Dietary Glycidyl and 3-MCPD Fatty Acid Esters and Associated Burden of Cancer in Selected Asian and European Countries: A Review and Data Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. orbit.dtu.dk [orbit.dtu.dk]

- 15. mjas.analis.com.my [mjas.analis.com.my]

- 16. gcms.cz [gcms.cz]

- 17. bfr.bund.de [bfr.bund.de]

A Technical Guide to rac 1,2-Bis-palmitol-3-chloropropanediol-d5: An Internal Standard for Food Safety Analysis

This guide provides an in-depth technical overview of rac 1,2-Bis-palmitol-3-chloropropanediol-d5, a critical analytical tool for researchers, scientists, and drug development professionals. Its primary application is as a stable isotope-labeled internal standard in the quantification of food processing contaminants, specifically 3-monochloropropane-1,2-diol (3-MCPD) and its fatty acid esters.

Core Molecular Attributes

The precision of any quantitative analysis hinges on the well-defined characteristics of its internal standards. rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is specifically synthesized to include five deuterium atoms on the chloropropanediol backbone, providing a distinct mass shift for mass spectrometric analysis without significantly altering its chemical behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₃₅H₆₂D₅ClO₄ | [1][2][3] |

| Molecular Weight | 592.39 g/mol | [1][2][4] |

| CAS Number | 1185057-55-9 | [1][5] |

| Appearance | White to Light Yellow Solid | [4][6] |

| Purity | >99% | [2][3] |

Synonyms for this compound include: (Rac)-1,2-Bis-palmitol-3-chloropropanediol-d5, 1,2-Dipalmitoyl-3-Chloropropanediol-d5, and 3-MCPD-1,2-dipalmitoyl Ester-d5.[3][4][6]

The Rationale for a Deuterated Internal Standard

In analytical chemistry, particularly for trace-level quantification in complex matrices like edible oils, an ideal internal standard is paramount. The use of a stable isotope-labeled standard like rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is considered the gold standard for several compelling reasons.[7][8]

Causality in Experimental Design:

-

Compensating for Matrix Effects: Food matrices, especially fats and oils, are notoriously complex and can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. Because the deuterated standard is chemically identical to the analyte of interest (3-MCPD dipalmitate), it experiences the same matrix effects during sample ionization. The ratio of the analyte to the internal standard remains constant, allowing for accurate quantification even when the absolute signal fluctuates.

-

Correcting for Sample Loss: The multi-step analytical procedures for 3-MCPD esters, which include extraction, hydrolysis (transesterification), and derivatization, are prone to analyte loss at each stage.[7][9] By spiking the sample with the deuterated internal standard at the very beginning of the workflow, any losses of the target analyte are mirrored by losses of the standard. This ensures that the final calculated concentration accurately reflects the initial amount in the sample.[10]

-

Improving Precision and Reproducibility: The use of an internal standard corrects for variations in instrument performance and injection volume, leading to significantly improved precision and reproducibility of the analytical method.[9]

Application in Food Safety: Quantifying 3-MCPD Esters

3-MCPD esters and related glycidyl esters are process contaminants that form in refined edible oils and fats at high temperatures.[11][12] Due to their potential health risks, regulatory bodies worldwide have set maximum allowable levels for these compounds in food products.[12] Accurate quantification is therefore essential for compliance and consumer safety.

The standard analytical approach is an "indirect method," which measures the total amount of 3-MCPD after it is cleaved from its fatty acid esters.[7] rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is a crucial component of these official methods, such as AOCS Official Method Cd 29c-13.[12][13]

Experimental Workflow Overview

The quantification of 3-MCPD esters is a multi-stage process designed to isolate and measure the target analyte with high sensitivity and specificity.

Caption: Workflow for the indirect analysis of 3-MCPD esters using a deuterated internal standard.

Detailed Experimental Protocol (Adapted from AOCS Cd 29c-13)

The following protocol outlines a validated methodology for the determination of 3-MCPD esters. This procedure is a self-validating system due to the integrated use of the internal standard from the initial step.

1. Sample Preparation and Spiking: a. Accurately weigh approximately 100-110 mg of the oil or fat sample into a screw-cap test tube.[14] b. Add a precise volume (e.g., 50 µL) of a standard solution of rac 1,2-Bis-palmitol-3-chloropropanediol-d5 (e.g., 40 µg/mL in toluene or THF).[14] c. Add 2 mL of a suitable solvent like Tetrahydrofuran (THF) and vortex for 15 seconds to ensure complete dissolution and homogenization.[14]

2. Alkaline-Catalyzed Transesterification: a. Add a solution of sodium methoxide or sodium hydroxide in methanol to the sample. This initiates the cleavage of the fatty acid esters, releasing free 3-MCPD and the deuterated 3-MCPD-d5.[13] b. This reaction proceeds under controlled conditions to ensure complete hydrolysis without degradation of the analytes.

3. Neutralization and Derivatization: a. Stop the reaction by adding an acidic salt solution.[13] b. To make the cleaved 3-MCPD and 3-MCPD-d5 volatile and suitable for gas chromatography, a derivatization agent is required. Add 250 µL of phenylboronic acid (PBA) solution (e.g., in acetone/water).[11][14] c. Incubate the mixture, potentially using an ultrasonic bath, to ensure complete derivatization.[14]

4. Extraction: a. Perform a liquid-liquid extraction using a non-polar solvent like n-heptane to isolate the derivatized analytes from the aqueous phase.[14] b. The organic phase, containing the phenylboronic derivatives of both the analyte and the internal standard, is collected and concentrated, often by evaporating the solvent under a stream of nitrogen.[14]

5. GC-MS Analysis: a. Reconstitute the dried extract in a suitable solvent and inject an aliquot (e.g., 1 µL) into the GC-MS system.[11] b. Chromatographic Separation: A capillary column (e.g., VF-1ms) is used to separate the derivatized analytes from other matrix components. A typical temperature program starts at 60°C, ramps to 190°C, and then to 280°C to ensure proper elution.[7][11] c. Mass Spectrometric Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[9]

Data Acquisition and Quantification

The power of the internal standard method lies in the final detection step. The mass spectrometer monitors specific mass fragments (ions) characteristic of the derivatized analyte and the derivatized internal standard.

| Analyte | Derivatization Agent | Characteristic Ions (m/z) for SIM | Source(s) |

| 3-MCPD | Phenylboronic Acid (PBA) | 91, 147, 196 | [9] |

| 3-MCPD-d5 | Phenylboronic Acid (PBA) | 93, 150, 201 | [9] |

The Principle of Quantification: The instrument measures the peak area response for a characteristic ion of the analyte (e.g., m/z 147 for 3-MCPD) and a corresponding, non-interfering ion for the internal standard (e.g., m/z 150 for 3-MCPD-d5).[15] A calibration curve is generated using standards with known concentrations of the analyte and a fixed concentration of the internal standard. The concentration of the analyte in the unknown sample is then determined by comparing its response ratio (Analyte Area / Internal Standard Area) to the calibration curve.[9] This ratio-based calculation inherently corrects for any variability during the analytical process, ensuring a trustworthy and accurate result.

Caption: Logical flow of quantification using the internal standard method.

Conclusion

rac 1,2-Bis-palmitol-3-chloropropanediol-d5 is more than just a chemical with a specific molecular formula and weight; it is an enabling tool for ensuring scientific integrity in food safety analysis. Its design as a stable isotope-labeled internal standard provides a self-validating system within complex analytical workflows, allowing researchers and quality control professionals to generate highly accurate, precise, and trustworthy data on the levels of 3-MCPD esters in food products. Understanding the causality behind its use is fundamental to appreciating its value in modern analytical science.

References

-

Agilent Technologies. (2013, October 31). Determination of 3-MCPD Diesters and Monoesters in Vegetable Oils and Fats. [Link]

-

Food Safety and Standards Authority of India (FSSAI). Method for determination of 2-and 3-MCPD fatty acid esters and glycidol fatty acid esters in edible oils and fats by acid trans. [Link]

-

AOCS. (2024). AOCS Official Method Cd 29c-13, Revised 2024: 2- and 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Edible Oils and Fats by GC/MS (Difference Method). [Link]

-

PubChem. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 | C35H67ClO4 | CID 45038378. [Link]

-

GL Sciences. Analysis of 3-MCPD Esters in Edible Oils Using Large Volume Injection Coupled to Comprehensive Gas Chromatography. [Link]

-

FEDIOL. (2019, March 22). FEDIOL overview of available analytical methods for MCPD esters and glycidyl esters determination. [Link]

-

PALMOILIS. An Overview of Indirect Methods for the Analysis of MCPD Esters and Glycidyl Esters in Fats and Oils. [Link]

-

Shimadzu. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13. [Link]

-

Rahman, N. A. A., et al. (2022). DETERMINATION OF 3-MONOCHLOROPROPANE-1,2-DIOL (3-MCPD) ESTERS IN EDIBLE PLANT OILS BY INDIRECT ACIDIC TRANSESTERIFICATION METHOD. Malaysian Journal of Analytical Sciences, 26(4), 718-733. [Link]

-

Pharmaffiliates. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 | 1185057-55-9. [Link]

-

Divinová, V., et al. (2004). Determination of free and bound 3-chloropropane-1,2-diol by gas chromatography with mass spectrometric detection using deuterated 3-chloropropane-1,2-diol as internal standard. Czech Journal of Food Sciences, 22(5), 182-189. [Link]

Sources

- 1. rac 1,2-Bis-palmitol-3-chloropropanediol-d5 | CAS 1185057-55-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 1,2-Dipalmitoyl-3-Chloropropanediol-d5 | CymitQuimica [cymitquimica.com]

- 3. larodan.com [larodan.com]

- 4. rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 | CymitQuimica [cymitquimica.com]

- 5. RAC 1,2-BIS-PALMITOYL-3-CHLOROPROPANEDIOL-D5 | 1185057-55-9 [sigmaaldrich.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. glsciences.eu [glsciences.eu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. A Revisit to the Formation and Mitigation of 3-Chloropropane-1,2-Diol in Palm Oil Production [mdpi.com]

- 11. agilent.com [agilent.com]

- 12. Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Method Cd 29c-13 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 13. library.aocs.org [library.aocs.org]

- 14. fssai.gov.in [fssai.gov.in]

- 15. agriculturejournals.cz [agriculturejournals.cz]

Analytical Whitepaper: Nomenclature, Physicochemical Profiling, and SIDA Methodologies for Deuterated 1,2-Dipalmitoyl-3-Chloropropanediol

Executive Summary

As global food safety regulations tighten around process-induced contaminants, the accurate quantification of 3-monochloropropane-1,2-diol (3-MCPD) esters in refined edible oils and infant formulas has become a critical analytical mandate. 3-MCPD esters are lipophilic contaminants formed during the high-temperature deodorization of oils.

To achieve high-fidelity quantification, Stable Isotope Dilution Analysis (SIDA) is the industry gold standard. Within this framework, deuterated 1,2-dipalmitoyl-3-chloropropanediol (commonly referred to as 3-MCPD-d5 dipalmitate) serves as the premier internal standard[1][2]. This technical guide deconstructs the complex nomenclature surrounding this molecule, details its physicochemical properties, and outlines a self-validating analytical protocol for its use in mass spectrometry.

Chemical Nomenclature and Synonym Hierarchy

The chemical literature, regulatory guidelines, and commercial catalogs often use varying nomenclature for deuterated 1,2-dipalmitoyl-3-chloropropanediol[3][4]. Understanding these synonyms is essential for procurement, regulatory compliance, and cross-referencing literature. The complexity arises from the intersection of lipid stereochemistry, isotopic labeling conventions, and analytical shorthand.

Table 1: Synonym Mapping and Contextual Usage

| Synonym / Nomenclature | Contextual Origin | Scientific Rationale |

| 1,2-Dipalmitoyl-3-Chloropropanediol-d5 | Standard Commercial / Catalog[3] | The most widely recognized name in lipidomics, clearly identifying the two palmitic acid chains and the 5-deuterium substitutions on the glycerol backbone. |

| rac 1,2-Bis-palmitoyl-3-chloropropanediol-d5 | Stereochemical / Structural[4] | Emphasizes that the standard is a racemic mixture (rac) of enantiomers and uses "Bis" to denote the identical acyl chains at the sn-1 and sn-2 positions. |